molecular formula C13H10Te B1596696 9H-telluroxanthene CAS No. 261-42-7

9H-telluroxanthene

Cat. No.: B1596696
CAS No.: 261-42-7
M. Wt: 293.8 g/mol
InChI Key: CJUAUHAQVBGGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Telluroxanthene is an organotellurium compound with the molecular formula C13H10Te It is a derivative of xanthene, where the oxygen atom in the xanthene structure is replaced by a tellurium atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-telluroxanthene typically involves the reaction of tellurium with xanthene derivatives. One common method is the reaction of xanthone with tellurium tetrachloride in the presence of a reducing agent. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the formation of the telluroxanthene structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9H-Telluroxanthene can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form telluroxanthene oxides.

    Reduction: Reduction reactions can convert telluroxanthene oxides back to the parent telluroxanthene.

    Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield telluroxanthene oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

9H-Telluroxanthene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds.

    Biology: Research is ongoing to explore its potential as an antioxidant and its interactions with biological molecules.

    Medicine: There is interest in its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: It may be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 9H-telluroxanthene involves its ability to interact with various molecular targets. The tellurium atom can form bonds with other atoms, facilitating the formation of new compounds. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

    Xanthene: The parent compound, where the oxygen atom is not replaced.

    Selenoxanthene: A similar compound where the oxygen atom is replaced by selenium.

    Thioxanthene: Another derivative where the oxygen atom is replaced by sulfur.

Uniqueness: 9H-Telluroxanthene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its oxygen, sulfur, and selenium analogs

Properties

IUPAC Name

9H-telluroxanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Te/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUAUHAQVBGGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2[Te]C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369231
Record name 9H-telluroxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261-42-7
Record name 9H-telluroxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-telluroxanthene
Reactant of Route 2
9H-telluroxanthene
Reactant of Route 3
9H-telluroxanthene
Reactant of Route 4
9H-telluroxanthene
Reactant of Route 5
9H-telluroxanthene
Reactant of Route 6
9H-telluroxanthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.